Apocynin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

169.19 g/mol |

IUPAC Name |

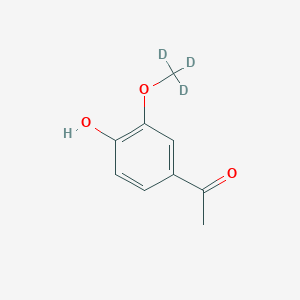

1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]ethanone |

InChI |

InChI=1S/C9H10O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-5,11H,1-2H3/i2D3 |

InChI Key |

DFYRUELUNQRZTB-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)C)O |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

What is Apocynin-d3 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

Introduction to Apocynin-d3

This compound (Acetovanillone-d3) is the deuterated form of apocynin, a naturally occurring methoxy-substituted catechol. In research, this compound's primary role is as a stable isotope-labeled internal standard for the accurate quantification of apocynin in biological matrices using mass spectrometry. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, renders the molecule chemically identical to its parent compound but with a higher molecular weight. This mass shift is crucial for its use in isotope dilution mass spectrometry, a powerful analytical technique for achieving high precision and accuracy.

While this compound's direct biological activity is not its primary research focus, it is inextricably linked to the extensive research on apocynin. Apocynin itself is a well-established inhibitor of NADPH oxidase (NOX), an enzyme complex responsible for the production of reactive oxygen species (ROS). By mitigating oxidative stress, apocynin exhibits significant anti-inflammatory properties and is a valuable tool in studying the pathophysiology of numerous diseases.

Core Properties: Apocynin vs. This compound

The fundamental difference between apocynin and this compound lies in their isotopic composition, which translates to a difference in molecular weight. This distinction is the cornerstone of this compound's utility as an internal standard.

| Property | Apocynin | This compound |

| Molecular Formula | C₉H₁₀O₃ | C₉H₇D₃O₃ |

| Molecular Weight | 166.17 g/mol | 169.19 g/mol |

| Primary Function | NADPH Oxidase Inhibitor | Stable Isotope-Labeled Internal Standard |

| Key Research Area | Inflammation, Oxidative Stress | Quantitative Bioanalysis (Mass Spectrometry) |

Mechanism of Action of Apocynin

Apocynin functions as a prodrug, requiring metabolic activation to exert its inhibitory effect on NADPH oxidase. This activation is typically mediated by peroxidases, such as myeloperoxidase (MPO), which are abundant in phagocytic cells like neutrophils.

The activated form of apocynin is believed to be a dimer, diapocynin. Diapocynin prevents the assembly of the functional NADPH oxidase enzyme complex. Specifically, it inhibits the translocation of cytosolic subunits, p47phox and p67phox, to the cell membrane where the catalytic subunit gp91phox (Nox2) is located. Without this assembly, the enzyme cannot be activated to produce superoxide radicals.

Signaling Pathway of Apocynin's Anti-inflammatory Action

Apocynin's inhibition of NADPH oxidase has downstream effects on inflammatory signaling pathways. One such pathway is the Toll-like receptor 4 (Tlr4)/NF-κB signaling cascade. By reducing ROS production, apocynin can attenuate the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.

An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Apocynin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated apocynin, a molecule of significant interest for research and drug development. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, can significantly alter the pharmacokinetic profile of a drug, often leading to improved metabolic stability and a more favorable therapeutic window. This document details a plausible synthetic route, purification protocols, and relevant analytical data. It also explores the key signaling pathways influenced by apocynin, providing a rationale for its therapeutic potential.

Introduction to Apocynin and the Rationale for Deuteration

Apocynin, chemically known as acetovanillone, is a naturally occurring organic compound with well-documented anti-inflammatory and antioxidant properties.[1] Its primary mechanism of action is the inhibition of NADPH oxidase (NOX), an enzyme complex responsible for the production of reactive oxygen species (ROS).[1][2] By mitigating oxidative stress, apocynin has shown therapeutic potential in a variety of disease models, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[2]

However, the clinical utility of apocynin has been hampered by its rapid metabolism and short biological half-life. Pharmacokinetic studies in rats have shown that apocynin has a very short half-life of approximately 6.1 minutes and an oral bioavailability of only 2.8%.[3] This necessitates frequent, high doses to maintain therapeutic concentrations, which can lead to off-target effects and patient compliance issues.

Deuterium substitution at metabolically active sites can slow down drug metabolism due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450s, to break. This can lead to a reduced rate of metabolism, resulting in a longer half-life, increased systemic exposure (AUC), and potentially a more consistent therapeutic effect with lower or less frequent dosing.

Synthesis of Deuterated Apocynin (Acetovanillone-d3)

A plausible synthetic route for preparing deuterated apocynin, specifically Acetovanillone-d3 where the three hydrogens of the methoxy group are replaced by deuterium, is outlined below. This method utilizes a palladium-on-carbon catalyzed hydrogenation of a suitable precursor.

Experimental Protocol: Synthesis of 1-(4-hydroxy-(3-methoxy-d3)phenyl)ethanone

Materials:

-

1-(4-hydroxy-3-(methoxy-d3)phenyl)ethanone precursor

-

20% Palladium on carbon (Pd/C)

-

Methanol

-

Ethyl acetate

-

Heptane

-

Celite®

-

Hydrogen gas (H₂)

Procedure:

-

A mixture of 1-(4-hydroxy-3-(methoxy-d3)phenyl)ethanone (14 g, 56 mmol) and 20% Pd/C (700 mg, 5 wt %) in a solution of methanol (20 mL) and ethyl acetate (20 mL) is prepared in a suitable hydrogenation vessel.

-

The mixture is then subjected to hydrogenation at a pressure of 4 Bar H₂ for 2 hours with constant stirring.

-

Upon completion of the reaction, the mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter pad is washed with ethyl acetate (200 mL) to ensure complete recovery of the product.

-

The filtrate is concentrated under reduced pressure to remove the solvents.

-

The crude product is purified by column chromatography.

Yield and Characterization:

-

Yield: 2 g (22%)

-

¹H NMR (CDCl₃): δ 7.56 (m, 2H), 6.96 (d, 1H), 6.06 (s, 1H), 2.57 (s, 3H)

-

LCMS (m/z): 170.1 (M+H)⁺

Synthesis Workflow

Purification of Deuterated Apocynin

The purification of deuterated apocynin is critical to remove any unreacted starting materials, byproducts, and residual catalyst. Column chromatography is a common and effective method for this purpose. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) or recrystallization can be employed.

Experimental Protocol: Flash Column Chromatography

Materials:

-

Crude deuterated apocynin

-

Silica gel (230-400 mesh)

-

Ethyl acetate

-

Heptane (or Hexane)

-

Glass column

-

Collection tubes

Procedure:

-

Slurry Preparation: A slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 heptane:ethyl acetate) is prepared and poured into the glass column. The column is packed evenly to avoid air bubbles and channels.

-

Sample Loading: The crude deuterated apocynin is dissolved in a minimal amount of the elution solvent or a stronger solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry, free-flowing powder, which is carefully loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of ethyl acetate in heptane, starting with a low polarity mixture (e.g., 0% to 100% ethyl acetate). The polarity is gradually increased to facilitate the separation of compounds based on their affinity for the stationary phase.

-

Fraction Collection: Fractions are collected in individual tubes and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure deuterated apocynin.

-

Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified deuterated apocynin.

Experimental Protocol: Preparative HPLC

For achieving very high purity, preparative reverse-phase HPLC is a suitable method.

Instrumentation and Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over a specified time.

-

Flow Rate: Dependent on the column dimensions.

-

Detection: UV at a wavelength where apocynin has strong absorbance (e.g., 275 nm).

Procedure:

-

The crude deuterated apocynin is dissolved in a small volume of the initial mobile phase composition.

-

The solution is injected onto the equilibrated preparative HPLC column.

-

The gradient elution is performed, and fractions are collected based on the detector signal.

-

Fractions corresponding to the main peak are collected, combined, and the solvent is removed under reduced pressure to yield the highly purified deuterated apocynin.

Experimental Protocol: Recrystallization

Recrystallization is another effective method for purifying solid compounds.

Procedure:

-

The crude deuterated apocynin is dissolved in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol/water or ethyl acetate/petroleum ether).[4]

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Data Presentation

While specific quantitative data for deuterated apocynin is not extensively available in public literature, the following tables summarize key data for non-deuterated apocynin, which serves as a baseline for understanding its properties. The anticipated effect of deuteration would be an increase in metabolic stability, leading to a longer half-life and higher bioavailability.

Table 1: Pharmacokinetic Parameters of Apocynin in Rats

| Parameter | Value | Reference |

| Half-life (t₁/₂) | 6.1 min | [3] |

| Oral Bioavailability | 2.8% | [3] |

| Peak Plasma Level (Tₘₐₓ) | < 5 min (oral) | [5] |

| Plasma Protein Binding (rat) | 83.41 - 86.07% | [5] |

| Plasma Protein Binding (human) | 71.39 - 73.34% | [5] |

Table 2: Analytical Parameters for Apocynin Quantification

| Analytical Method | Detection Limit (LOD) | Quantification Limit (LOQ) | Linear Range | Reference |

| Differential Pulse Voltammetry | 0.071 mg L⁻¹ | 0.213 mg L⁻¹ | 0.213–27.08 mg L⁻¹ | |

| HPLC-UV | - | - | 0.2-100 µg/mL | [3] |

Signaling Pathways and Mechanism of Action

Apocynin's primary therapeutic effects are attributed to its ability to inhibit NADPH oxidase and modulate inflammatory signaling pathways.

NADPH Oxidase Inhibition

Apocynin is considered a prodrug that, in the presence of peroxidases like myeloperoxidase (MPO), is converted to its active dimeric form, diapocynin. Diapocynin is thought to prevent the assembly of the NADPH oxidase complex by inhibiting the translocation of cytosolic subunits (p47phox and p67phox) to the membrane-bound components (gp91phox and p22phox). This inhibition reduces the production of superoxide and other reactive oxygen species.

Anti-inflammatory Signaling

Apocynin has been shown to suppress inflammatory responses by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By reducing ROS production, apocynin can prevent the activation of IKK (IκB kinase), which leads to the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB in an inactive state in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.

Conclusion

The synthesis and purification of deuterated apocynin represent a promising strategy to overcome the pharmacokinetic limitations of the parent compound. The methodologies outlined in this guide provide a framework for the preparation of high-purity deuterated apocynin for research and preclinical development. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of deuterated apocynin and to evaluate its therapeutic efficacy in relevant disease models. The enhanced metabolic stability afforded by deuteration could unlock the full therapeutic potential of this potent NADPH oxidase inhibitor.

References

- 1. Apocynin: molecular aptitudes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. Acetovanillone | 498-02-2 [chemicalbook.com]

- 5. Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Apocynin-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the use of Apocynin-d3 as an internal standard in quantitative bioanalysis. We will delve into its mechanism of action, provide detailed experimental protocols, and present quantitative data and visualizations to support its application in a research and drug development setting.

The Role of Deuterated Internal Standards in LC-MS/MS

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), accuracy and precision are paramount. However, the complexity of biological matrices (e.g., plasma, urine, tissue homogenates) can introduce significant variability. The "matrix effect" can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. Furthermore, inconsistencies in sample preparation, such as extraction efficiency and volumetric transfers, can introduce errors.

To overcome these challenges, a stable isotope-labeled internal standard (SIL-IS) is employed. This compound is a deuterated analog of apocynin, where three hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically and physically almost identical to apocynin but has a mass-to-charge ratio (m/z) that is 3 Daltons higher.

The fundamental principle is that the SIL-IS, when added at a known concentration to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow, will behave identically to the analyte throughout the entire analytical process. It will experience the same degree of ion suppression or enhancement and be subject to the same losses during sample preparation. By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are normalized, leading to highly accurate and precise quantification.[1]

Apocynin: Mechanism of Action as a Therapeutic Agent

Apocynin is a naturally occurring methoxy-substituted catechol that has garnered significant interest for its therapeutic potential, primarily as an inhibitor of NADPH oxidase.[2] The NADPH oxidase enzyme complex is a major source of reactive oxygen species (ROS) in various cell types, and its overactivation is implicated in numerous inflammatory diseases and cardiovascular conditions.

Apocynin itself is a pro-drug and requires metabolic activation to exert its inhibitory effects. In the presence of peroxidases, such as myeloperoxidase (MPO) found in neutrophils, apocynin is oxidized to form a symmetrical dimer, diapocynin.[3] Diapocynin is believed to be the active inhibitor that prevents the assembly of the NADPH oxidase enzyme complex by blocking the translocation of cytosolic subunits (p47phox and p67phox) to the membrane-bound cytochrome b558.[4] This inhibition of NADPH oxidase assembly effectively reduces the production of superoxide radicals.

Quantitative Data for Apocynin and this compound

The following tables summarize the key quantitative data for apocynin and its deuterated internal standard, this compound, for use in LC-MS/MS analysis.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) | CAS Number |

| Apocynin | C₉H₁₀O₃ | 166.17 | 166.06299 | 498-02-2 |

| This compound | C₉H₇D₃O₃ | 169.19 | 169.08189 | 80404-23-5 |

Data sourced from PubChem and supplier information.[5][6][7]

For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. Based on the structure of apocynin and common fragmentation patterns of phenolic acetophenones, the following MRM transitions are proposed. The loss of a methyl radical (•CH₃, 15 Da) from the acetyl group is a common and stable fragmentation pathway.

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Proposed Fragmentation |

| Apocynin | 167.07 | 152.05 | [M+H - •CH₃]⁺ |

| This compound | 170.09 | 155.07 | [M+H - •CH₃]⁺ |

Note: These MRM transitions are proposed based on chemical principles. Optimal transitions and collision energies should be determined empirically on the specific mass spectrometer being used.

Experimental Protocols

This section provides a representative, detailed methodology for the quantification of apocynin in human plasma using this compound as an internal standard with LC-MS/MS.

Materials and Reagents

-

Apocynin certified reference standard

-

This compound certified reference standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

96-well deep well plates

-

Autosampler vials with inserts

Preparation of Stock and Working Solutions

-

Apocynin Stock Solution (1 mg/mL): Accurately weigh 10 mg of apocynin and dissolve in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Apocynin Working Solutions: Prepare a series of working solutions by serially diluting the apocynin stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water. The optimal concentration of the internal standard should be determined during method development but is often in the mid-range of the calibration curve.

Sample Preparation (Protein Precipitation)

-

Label a 96-well deep well plate for calibrators, quality controls (QCs), and unknown samples.

-

Add 50 µL of the appropriate matrix (blank plasma for calibrators, pooled plasma for QCs, or individual sample plasma) to each well.

-

For calibration standards, add 5 µL of the corresponding apocynin working solution. For all other wells (blanks, QCs, and unknowns), add 5 µL of 50:50 acetonitrile:water.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all wells except for the blank matrix wells. To the blank matrix wells, add 20 µL of 50:50 acetonitrile:water.

-

To precipitate proteins, add 200 µL of ice-cold acetonitrile to all wells.

-

Seal the plate and vortex for 5 minutes at high speed.

-

Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Dilute the supernatant with 100 µL of water containing 0.1% formic acid to ensure compatibility with the mobile phase.

-

Seal the plate or cap the vials and place in the autosampler for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC/HPLC system capable of binary gradients |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Apocynin: 167.07 → 152.05; this compound: 170.09 → 155.07 |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Note: These are representative conditions and should be optimized for the specific instrumentation used.

Mandatory Visualizations

Signaling Pathway of Apocynin's Action

References

- 1. This compound | CAS#:80404-23-5 | Chemsrc [chemsrc.com]

- 2. Apocynin A | C24H20O10 | CID 9804654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Acetovanillone | C9H10O3 | CID 2214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. immunomart.com [immunomart.com]

A Technical Deep Dive: Unveiling the Physical and Chemical Distinctions Between Apocynin and Apocynin-d3

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the physical and chemical differences between apocynin and its deuterated analog, apocynin-d3. This document is intended to serve as a valuable resource for researchers engaged in studies involving NADPH oxidase inhibition, drug metabolism, and the application of stable isotope-labeled compounds in experimental and therapeutic contexts.

Core Physical and Chemical Properties

The substitution of three hydrogen atoms with deuterium in the methoxy group of apocynin introduces subtle yet significant alterations to its physical and chemical characteristics. Below is a comparative summary of their fundamental properties.

| Property | Apocynin | This compound |

| Molecular Formula | C₉H₁₀O₃ | C₉H₇D₃O₃ |

| Molecular Weight ( g/mol ) | 166.17[1] | 169.19[2][3] |

| Melting Point (°C) | 112-116[4] | 113-115[2][5] |

| Boiling Point (°C) | 297.5 at 760 mmHg[4] | Not explicitly reported, expected to be slightly higher than Apocynin |

| Solubility | Soluble in hot water, alcohol, benzene, chloroform, DMSO, and DMF[6]. Poorly soluble in cold water[6]. | Slightly soluble in DMSO and Methanol[5]. |

| Appearance | Pale yellow to yellowish-tan powder[1] | White to off-white solid[2] |

The Kinetic Isotope Effect: A Fundamental Chemical Divergence

The most profound chemical difference between apocynin and this compound lies in the Kinetic Isotope Effect (KIE) . The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes[7][8]. In the case of this compound, the carbon-deuterium (C-D) bonds in the methoxy group are stronger and vibrate at a lower frequency than the carbon-hydrogen (C-H) bonds in apocynin. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for any reaction involving the cleavage of these bonds.

This has significant implications for the metabolism of apocynin, which is known to be metabolized by O-demethylation. The deuteration at the methoxy group is expected to slow down this metabolic pathway, potentially leading to a longer biological half-life and altered pharmacokinetic profile for this compound compared to apocynin[9].

Mechanism of Action and Signaling Pathways

Apocynin is a well-established inhibitor of NADPH oxidase, a key enzyme involved in the production of reactive oxygen species (ROS). It is considered a prodrug that is converted to its active dimeric form, diapocynin, by peroxidases such as myeloperoxidase (MPO). Diapocynin then inhibits the assembly of the NADPH oxidase complex, preventing the translocation of cytosolic subunits (p47phox and p67phox) to the membrane-bound catalytic subunit (gp91phox). This inhibition of NADPH oxidase activity reduces the production of superoxide and subsequent inflammatory responses.

The deuteration in this compound is not expected to alter the fundamental mechanism of action. However, the KIE may influence the rate of its conversion to the active diapocynin form if the methoxy group is involved in this activation process.

Experimental Protocols for Comparative Analysis

To empirically determine the physical and chemical differences between apocynin and this compound, a series of well-defined experiments are necessary.

Determination of Physical Properties

Objective: To accurately measure and compare the melting point and solubility of apocynin and this compound.

-

Melting Point Analysis:

-

Utilize a calibrated digital melting point apparatus.

-

Place a small, dry sample of each compound into separate capillary tubes.

-

Heat the samples at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature range from the first appearance of liquid to the complete melting of the solid.

-

Perform at least three independent measurements for each compound to ensure accuracy.

-

-

Solubility Assessment:

-

Prepare saturated solutions of each compound in various solvents of interest (e.g., water, ethanol, DMSO) at a controlled temperature (e.g., 25 °C).

-

Equilibrate the solutions for a sufficient period (e.g., 24 hours) with continuous stirring.

-

Centrifuge the solutions to pellet any undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Investigation of the Kinetic Isotope Effect

Objective: To quantify the difference in the rate of a specific chemical reaction for apocynin versus this compound.

-

Competitive Mass Spectrometry-Based Assay:

-

Prepare a solution containing an equimolar mixture of apocynin and this compound.

-

Initiate a reaction known to involve the methoxy group, for example, peroxidase-mediated oxidation.

-

At various time points, quench the reaction.

-

Analyze the reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Monitor the ion signals corresponding to the remaining unreacted apocynin (m/z 167.07) and this compound (m/z 170.09).

-

The ratio of the peak areas of the two isotopic forms will change over time, allowing for the calculation of the KIE.

-

Comparative NADPH Oxidase Inhibition Assay

Objective: To compare the inhibitory potency of apocynin and this compound on NADPH oxidase activity.

-

Cell-Based Assay:

-

Culture a suitable cell line known to express NADPH oxidase (e.g., human neutrophils or a differentiated myeloid cell line like HL-60).

-

Pre-incubate the cells with varying concentrations of apocynin or this compound.

-

Stimulate the cells with an appropriate agonist (e.g., phorbol 12-myristate 13-acetate, PMA) to activate NADPH oxidase.

-

Measure the production of superoxide using a detection reagent such as cytochrome c, lucigenin, or a fluorescent probe like dihydroethidium (DHE).

-

Construct dose-response curves and calculate the IC₅₀ values for both compounds to compare their inhibitory potency.

-

Conclusion

The primary physical distinction between apocynin and this compound is the increased molecular weight of the deuterated form, with a negligible difference in melting point. The most significant chemical difference is the anticipated kinetic isotope effect, which is expected to render this compound more resistant to metabolic O-demethylation. This could translate to a longer in vivo half-life and altered pharmacokinetic and pharmacodynamic profiles. For researchers, this compound serves as an invaluable tool for metabolic studies and as an internal standard for quantitative analysis. In the context of drug development, the strategic deuteration of apocynin could be explored as a means to enhance its therapeutic properties by modulating its metabolic fate. The experimental protocols outlined in this guide provide a framework for the direct and quantitative comparison of these two important molecules.

References

- 1. acetovanillone, 498-02-2 [thegoodscentscompany.com]

- 2. Acetovanillone-d3 [srdpharma.com]

- 3. Acetovanillone-d3 | C9H10O3 | CID 12268985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-3-methoxyacetophenone [chembk.com]

- 5. Acetovanillone-d3 | 80404-23-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. doaj.org [doaj.org]

Apocynin-d3: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Apocynin-d3, the deuterated form of apocynin, is a valuable tool in biomedical research and drug development. Apocynin itself is a well-characterized inhibitor of NADPH oxidase (NOX), an enzyme complex responsible for the production of reactive oxygen species (ROS).[1][2][3] By mitigating oxidative stress, apocynin and its deuterated analog are instrumental in studying the role of ROS in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its use, and a visualization of its mechanism of action.

Commercial Suppliers and Availability

For researchers looking to procure this compound, several reputable commercial suppliers offer this stable isotope-labeled compound. The following table summarizes the available information from prominent vendors. Please note that pricing is subject to change and it is recommended to inquire directly with the suppliers for the most current information.

| Supplier | Catalog Number | Purity | Available Quantities |

| MedChemExpress | HY-N0088S | ≥98% | 1 mg, 5 mg |

| Immunomart | HY-N0088S | Not specified | Inquire for details |

| Toronto Research Chemicals | Not explicitly found | Not specified | Inquire for details |

| Cayman Chemical | Not explicitly found | Not specified | Inquire for details |

| Santa Cruz Biotechnology | Not explicitly found | Not specified | Inquire for details |

Mechanism of Action: Inhibition of NADPH Oxidase

Apocynin acts as an inhibitor of the NADPH oxidase enzyme complex. In phagocytic cells, it is converted to its active dimeric form, diapocynin, by myeloperoxidase (MPO) in the presence of hydrogen peroxide (H₂O₂).[1][4] This active form then prevents the assembly of the functional NADPH oxidase complex by blocking the translocation of the cytosolic subunits, p47phox and p67phox, to the membrane-bound components, gp91phox (also known as Nox2) and p22phox.[1][3] This inhibition of complex assembly effectively halts the production of superoxide radicals.

References

A Technical Guide to the Isotope Labeling and Purity Assessment of Apocynin-d3

Introduction: Apocynin (4-hydroxy-3-methoxyacetophenone) is a naturally occurring phenolic compound extensively utilized in research for its anti-inflammatory and antioxidant properties.[1][2][3] These effects are primarily attributed to its role as a selective inhibitor of NADPH oxidase (NOX), a key enzyme responsible for producing reactive oxygen species (ROS).[4][5][6] By preventing the assembly of the NOX enzyme complex, apocynin effectively reduces oxidative stress, making it a valuable tool in studying a wide range of pathological conditions, including neurodegenerative and cardiovascular diseases.[3][5][7]

The use of isotopically labeled internal standards is critical for accurate quantification in pharmacokinetic and metabolic studies using mass spectrometry. Apocynin-d3, a deuterated analog of apocynin, serves this purpose. This technical guide provides a comprehensive overview of the synthesis, purification, and rigorous purity assessment of this compound, intended for researchers, chemists, and drug development professionals.

Mechanism of Action: Apocynin as an NADPH Oxidase Inhibitor

Apocynin functions as a prodrug that requires metabolic activation, often by peroxidases like myeloperoxidase (MPO), to exert its inhibitory effect.[4][8] Upon activation, it is believed to form dimers (diapocynin) or other radical species.[7][9] The primary mechanism of action involves inhibiting the assembly of the multi-subunit NADPH oxidase enzyme.[4][7] Specifically, apocynin prevents the translocation of cytosolic regulatory subunits, such as p47phox and p67phox, to the membrane-bound catalytic core (gp91phox and p22phox).[4][7] This disruption of enzyme assembly blocks the production of superoxide anions (O₂⁻), thereby mitigating downstream oxidative damage.[4][5]

Isotope Labeling: Synthesis and Purification of this compound

The designation "this compound" refers to the replacement of the three protons on the acetyl methyl group with deuterium atoms. This is achieved through a base-catalyzed hydrogen-deuterium (H-D) exchange reaction. The protons on the carbon alpha to the carbonyl group are acidic and can be removed by a base to form an enolate, which is then deuterated by a deuterium source.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve Apocynin (1.0 eq) in a suitable deuterated solvent system, such as a mixture of deuterium oxide (D₂O) and a deuterated base like sodium deuteroxide (NaOD, ~1.2 eq).

-

H-D Exchange Reaction: Heat the mixture under reflux in an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours. The elevated temperature facilitates the enolization and subsequent exchange of protons for deuterons from the D₂O solvent.

-

Reaction Monitoring: Monitor the progress of the reaction by withdrawing small aliquots. Analyze the aliquots using ¹H NMR to observe the disappearance of the acetyl methyl singlet peak (around 2.5 ppm) or by LC-MS to track the mass shift from the unlabeled (m/z 167 for [M+H]⁺) to the fully labeled species (m/z 170 for [M+H]⁺).

-

Quenching and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the solution by adding a deuterated acid (e.g., DCl in D₂O) until the pH is approximately 7.

-

Extraction: Extract the product from the aqueous solution using an appropriate organic solvent, such as ethyl acetate or dichloromethane. Perform the extraction three times to ensure maximum recovery.

-

Drying and Concentration: Combine the organic layers and dry over an anhydrous salt like sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solution under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly. The purified this compound will crystallize out of the solution, leaving impurities behind.

-

Filtration and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final, purified this compound.

Purity Assessment of this compound

Assessing the purity of this compound is a two-fold process that involves determining its chemical purity (absence of other compounds) and its isotopic purity (degree of deuteration).

Chemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for determining the chemical purity of apocynin and its derivatives.[3][10][11][12]

Experimental Protocol: HPLC-UV Analysis

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of acetonitrile and acidified water (e.g., 0.1% acetic acid or formic acid). A common ratio is 60:40 (v/v) acetonitrile to acidified water.[3]

-

Flow Rate: 0.8 to 1.0 mL/min.[3]

-

Injection Volume: 10-20 µL.

-

Procedure: Dissolve a known concentration of this compound in the mobile phase. Inject the sample into the HPLC system. The purity is calculated based on the relative peak area of the main compound compared to the total area of all detected peaks. A purity of ≥98% is typically considered high quality.[10]

| Parameter | Value | Reference |

| Column | Reverse-Phase C18 | [3] |

| Mobile Phase | Acetonitrile : 1% Acetic Acid (60:40, v/v) | [3] |

| Flow Rate | 0.8 mL/min | [3] |

| Detection | 276 nm | [3][11] |

| Retention Time | ~1.65 min (example) | [3] |

| Result | ||

| Chemical Purity | ≥98% | [10] |

Table 1: Representative HPLC parameters for chemical purity analysis of Apocynin.

Isotopic Purity Assessment

Isotopic purity is determined using mass spectrometry and NMR spectroscopy to confirm the degree and location of deuterium incorporation.[13][14]

A. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), is ideal for assessing isotopic purity.[13][14][15] It can resolve the different isotopologues (d₀, d₁, d₂, d₃) of apocynin.

Experimental Protocol: LC-HRMS Analysis

-

System: An LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode to detect [M+H]⁺.

-

Analysis: Acquire a full scan mass spectrum of the purified this compound.

-

Data Interpretation:

-

Identify the ion peaks corresponding to the different isotopologues:

-

d₀ (unlabeled): m/z 166.06

-

d₁: m/z 167.07

-

d₂: m/z 168.07

-

d₃ (fully labeled): m/z 169.08

-

-

Calculate the isotopic purity (also known as species abundance for the d₃ isotopologue) using the relative intensities (I) of the peaks.[13][16]

Isotopic Purity (% d₃) = [I(d₃) / (I(d₀) + I(d₁) + I(d₂) + I(d₃))] x 100

-

| Isotopologue | Chemical Formula | Expected m/z [M]⁺ | Relative Abundance (%) |

| Apocynin-d₀ | C₉H₁₀O₃ | 166.06 | < 0.1 |

| Apocynin-d₁ | C₉H₉DO₃ | 167.07 | < 0.5 |

| Apocynin-d₂ | C₉H₈D₂O₃ | 168.07 | < 1.5 |

| Apocynin-d₃ | C₉H₇D₃O₃ | 169.08 | > 98 |

Table 2: Example HRMS data for assessing the isotopic purity of this compound.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR confirms the specific location of the deuterium labels.

Experimental Protocol: NMR Analysis

-

¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9][17] In the ¹H NMR spectrum of this compound, the singlet corresponding to the acetyl methyl protons (CH₃) at approximately δ 2.5 ppm should be absent or significantly diminished (>98% reduction in integration value) compared to the spectrum of unlabeled apocynin. The aromatic and methoxy proton signals should remain unchanged.

-

²H NMR (Deuterium NMR): In the ²H NMR spectrum, a signal should appear at the chemical shift corresponding to the acetyl methyl position (δ ~2.5 ppm), confirming the presence and location of the deuterium atoms.

| Technique | Expected Result for this compound | Confirmation |

| ¹H NMR | Disappearance of signal at δ ~2.5 ppm (acetyl CH₃). | Successful H-D exchange at the target site. |

| Mass Spec | Predominant molecular ion peak at m/z corresponding to d₃ mass. | High isotopic enrichment (>98%). |

Table 3: Summary of analytical techniques for purity confirmation.

Conclusion

The synthesis and validation of high-purity this compound are essential for its use as a reliable internal standard in advanced analytical applications. The methodologies outlined in this guide, from base-catalyzed deuterium exchange to multi-technique purity verification, provide a robust framework for researchers. By combining HPLC for chemical purity with HRMS and NMR for isotopic verification, scientists can ensure the quality and accuracy of their deuterated standard, leading to more precise and reproducible results in studies investigating the pharmacology and therapeutic potential of apocynin.

References

- 1. Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A stability-indicating high performance liquid chromatography method to determine apocynin in nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 17. scs.illinois.edu [scs.illinois.edu]

Apocynin-d3 certificate of analysis interpretation

An In-depth Guide to Interpreting an Apocynin-d3 Certificate of Analysis

For researchers, scientists, and drug development professionals, a Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical compound. This guide provides a detailed walkthrough for interpreting the CoA for this compound, a deuterated form of Apocynin commonly used as an internal standard and in metabolic studies. Understanding the data presented and the methodologies used is paramount for ensuring the validity and reproducibility of experimental results.

This compound is the deuterium-labeled version of Apocynin, a well-known inhibitor of NADPH oxidase.[1] Apocynin itself is a methoxy-substituted catechol that demonstrates anti-inflammatory properties.[2][3] The deuteration of apocynin to create this compound is primarily for its use as an internal standard in clinical mass spectrometry and as a tracer in drug development to study pharmacokinetic and metabolic profiles.[1]

Summary of Quantitative Data

A typical Certificate of Analysis for this compound will contain key quantitative data that certifies its identity and quality. These specifications are summarized below for easy reference and comparison.

| Parameter | Typical Specification | Description |

| Product Name | This compound / Acetovanillone-d3 | The common chemical name and synonyms. |

| CAS Number | 80404-23-5 | A unique identifier for this specific chemical substance.[4] |

| Molecular Formula | C₉H₇D₃O₃ | Describes the elemental composition of the molecule, indicating the presence of three deuterium (D) atoms.[4] |

| Molecular Weight | 169.19 g/mol | The mass of one mole of the substance, accounting for the heavier deuterium isotopes.[4] |

| Purity | ≥98% | The percentage of the desired compound, typically determined by HPLC or GC analysis.[2][3][5] |

| Appearance | White to off-white powder | A qualitative description of the physical state and color of the compound.[3] |

| Solubility | Soluble in DMSO (e.g., to 10 mM or 100 mM) | Provides guidance on appropriate solvents for preparing stock solutions.[4][5] |

| Storage | Store at Room Temperature or -20°C | Recommended conditions to maintain the stability of the compound.[3] |

Experimental Protocols and Methodologies

The values presented in a CoA are derived from rigorous analytical testing. Understanding the principles behind these tests is crucial for interpreting the data correctly.

Workflow for Certificate of Analysis Generation

The process of certifying a chemical standard involves a logical sequence of tests to confirm its identity, purity, and quantity. This workflow ensures that the material meets the required specifications before it is released for use.

References

Preliminary research applications of deuterated compounds

An In-depth Technical Guide to the Preliminary Research Applications of Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of deuterated compounds in research, focusing on their strategic use in drug discovery to enhance pharmacokinetic properties, elucidate metabolic pathways, and serve as versatile analytical tools.

Introduction: The Deuterium Advantage

Deuterated compounds are molecules in which one or more hydrogen atoms (¹H) have been replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[1][2] While chemically similar to hydrogen, deuterium possesses an additional neutron, effectively doubling its mass.[1] This seemingly subtle modification can have a profound impact on the molecule's behavior in biological systems, primarily due to the Deuterium Kinetic Isotope Effect (KIE) .[3]

The KIE arises because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond.[3] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[3][4] This principle is the cornerstone of using deuteration as a strategic tool in pharmaceutical research to improve drug performance.[5]

Core Applications in Preliminary Research

The unique properties of deuterated compounds make them invaluable across various stages of drug discovery and development.[6]

Improving Pharmacokinetic (PK) Profiles

One of the most impactful applications of deuteration is the "deuterium switch," a strategy involving the selective replacement of hydrogen with deuterium at known sites of metabolism.[4] This can significantly slow down metabolic breakdown, particularly for drugs metabolized by Cytochrome P450 (CYP) enzymes, where C-H bond cleavage is often rate-limiting.[7][8]

Key benefits include:

-

Improved Metabolic Stability: Increased resistance to enzymatic degradation leads to a longer drug half-life.[5][9][10]

-

Enhanced Drug Exposure: A slower metabolism can increase the total systemic exposure (Area Under the Curve, AUC) of the parent drug.[4]

-

Reduced Toxic Metabolites: By slowing a specific metabolic pathway, deuteration can reduce the formation of harmful or reactive metabolites.[8][11]

-

Potential for Lower Dosing: Improved stability and exposure may allow for lower or less frequent dosing, enhancing patient convenience and adherence.[5][]

Case Study: Deutetrabenazine vs. Tetrabenazine

Deutetrabenazine (Austedo®) is the first deuterated drug to receive FDA approval and serves as a prime example of the deuterium switch.[4][13] It is a deuterated version of tetrabenazine, a drug used to treat chorea associated with Huntington's disease.[4] Deuteration of the two methoxy groups in tetrabenazine significantly slows its metabolism, leading to a more favorable pharmacokinetic profile of its active metabolites.[4] This results in a longer half-life, allowing for less frequent dosing and reducing fluctuations in plasma concentration, which is believed to contribute to its improved tolerability profile.[][14]

Table 1: Comparative Pharmacokinetics of Active Metabolites A summary of key pharmacokinetic parameters of the active metabolites following a single oral dose of deutetrabenazine or tetrabenazine.

| Parameter | Deutetrabenazine (d6-metabolites) | Tetrabenazine (h6-metabolites) | Fold Change | Reference |

| Half-life (t½) | ~9-10 hours | ~5 hours | ~2x increase | [4] |

| Max. Concentration (Cmax) | Lower | Higher | Lower peak exposure | [4] |

| Area Under the Curve (AUC) | Approximately doubled | - | ~2x increase | [4] |

Table 2: Comparative Tolerability in Clinical Trials An indirect comparison of key adverse events (AEs) reported in the pivotal clinical trials for deutetrabenazine (First-HD) and tetrabenazine (TETRA-HD).

| Adverse Event Category | Risk Difference Favors Deutetrabenazine | p-value | Reference |

| Moderate to Severe AEs | Yes | < 0.05 | [15] |

| Dose Reduction/Suspension due to AEs | Yes | < 0.001 | [14][15] |

| Somnolence/Drowsiness | Yes | < 0.05 | [15] |

| Depression/Agitated Depression | Yes | < 0.05 | [15] |

| Akathisia | Yes | < 0.05 | [15] |

Elucidating Reaction Mechanisms

The KIE is a powerful tool for investigating reaction mechanisms.[16] By selectively replacing hydrogen with deuterium at different positions in a molecule, researchers can determine whether a specific C-H bond is broken during the rate-determining step of a reaction.[3][7] If deuteration at a particular site significantly slows the reaction rate, it provides strong evidence that the bond at that site is mechanistically involved.[3] This application is crucial in enzymology and for understanding the precise mechanisms of drug-target interactions.[6]

Metabolic Probes and Tracers

Deuterated compounds are widely used as stable isotope tracers to study metabolic pathways in vivo.[2][6] Because deuterium is not radioactive, these tracers are safe for use in human studies.[11]

-

Metabolic Fate Studies: By administering a deuterated version of a drug or nutrient, scientists can track its absorption, distribution, metabolism, and excretion (ADME) using techniques like mass spectrometry.[2] This helps in identifying metabolites and understanding metabolic flux.[6]

-

Deuterium Metabolic Imaging (DMI): DMI is an emerging magnetic resonance (MR)-based technique that uses deuterated substrates (e.g., [6,6′-²H₂]glucose) to visualize and quantify metabolic pathways in real-time.[17][18][19] It allows for non-invasive mapping of processes like glycolysis and the tricarboxylic acid (TCA) cycle in living tissue, offering significant potential for diagnosing and monitoring diseases like cancer.[20][21]

Experimental Protocols: A Core Methodology

A fundamental step in early-stage research is to assess the metabolic stability of a new chemical entity. The in vitro liver microsome stability assay is a standard method for this purpose.[22][23]

Detailed Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol provides a framework for determining the intrinsic clearance (CLint) of a deuterated compound compared to its non-deuterated analog.

1. Materials and Reagents:

-

Test compounds (deuterated and non-deuterated)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard (IS) for protein precipitation and sample analysis

-

Control compounds (high and low clearance, e.g., Verapamil and Warfarin)

-

96-well incubation plates and collection plates

2. Experimental Procedure:

-

Preparation: Thaw HLM on ice. Prepare working solutions of test compounds, controls, and the NADPH regenerating system in phosphate buffer.

-

Incubation Reaction:

-

Add the HLM solution to the wells of the incubation plate.

-

Add the test compound solution to initiate the pre-incubation (typically 5-10 minutes at 37°C) to allow the compound to equilibrate with the microsomes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[24]

-

-

Time Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding ice-cold ACN containing the internal standard.[24] The "0 minute" sample is prepared by adding the stop solution before adding the NADPH system.

-

-

Sample Processing:

-

Seal the plate, vortex, and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

3. Analytical Quantification:

-

Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[22][24]

-

Monitor the disappearance of the parent compound over time relative to the internal standard.

4. Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .[24]

-

Compare the CLint and t½ values of the deuterated compound to its non-deuterated counterpart to quantify the magnitude of the KIE on metabolic stability.

References

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 2. Deuterated Compounds [simsonpharma.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 6. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. researchgate.net [researchgate.net]

- 16. synmr.in [synmr.in]

- 17. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. nuvisan.com [nuvisan.com]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

Understanding the role of Apocynin as a NADPH oxidase inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOX) are a family of enzymes dedicated to the production of reactive oxygen species (ROS). While essential for various physiological processes, including host defense and signal transduction, their dysregulation is implicated in the pathophysiology of numerous diseases characterized by chronic inflammation and oxidative stress. Apocynin (4-hydroxy-3-methoxyacetophenone), a naturally occurring methoxy-substituted catechol, has been extensively investigated as an inhibitor of NADPH oxidase. This technical guide provides an in-depth overview of the core concepts surrounding Apocynin's role as a NOX inhibitor, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its study.

Mechanism of Action

Apocynin's inhibitory action on NADPH oxidase is multifaceted and cell-type dependent. It is widely considered a prodrug that requires metabolic activation to exert its inhibitory effects.[1]

2.1 Activation in Phagocytic Cells: In phagocytic cells such as neutrophils, which are rich in myeloperoxidase (MPO), Apocynin is converted to its active dimeric form, diapocynin.[2][3] This conversion is catalyzed by MPO in the presence of hydrogen peroxide (H₂O₂).[3] Diapocynin is believed to be the primary active inhibitor of NADPH oxidase.[4] The proposed mechanism involves the reactivity of an Apocynin radical with thiol groups, which may interfere with the assembly of the NADPH oxidase complex.[3]

2.2 Inhibition of NADPH Oxidase Assembly: The primary mechanism of NADPH oxidase inhibition by activated Apocynin is the prevention of the assembly of the functional enzyme complex.[1][5] Specifically, it blocks the translocation of the cytosolic regulatory subunits, p47phox and p67phox, to the cell membrane where the catalytic subunit gp91phox (NOX2) is located.[3][6][7] This prevents the formation of the active oxidase complex, thereby inhibiting the production of superoxide (O₂⁻).[1][3]

2.3 Effects in Non-Phagocytic Cells: In non-phagocytic cells, which often lack MPO, the action of Apocynin is more complex and debated. Some studies suggest that in these cells, Apocynin may act as an antioxidant, scavenging ROS rather than directly inhibiting NADPH oxidase.[3][8] However, other reports indicate that it can still exert inhibitory effects, possibly through MPO-independent mechanisms or by being activated by peroxidases secreted from infiltrating neutrophils in vivo.[3] There is also evidence that Apocynin can have pro-oxidant effects in certain non-phagocytic cells.[2][9]

2.4 ROS-Independent Anti-Inflammatory Effects: Beyond its impact on ROS production, Apocynin has demonstrated anti-inflammatory properties through ROS-independent pathways.[2] These include the direct reduction of inflammatory cytokines and chemokines and the enhancement of nitric oxide (NO) synthesis.[2] Apocynin has been shown to inhibit the activation of redox-sensitive transcription factors like NF-κB and AP-1, which are crucial in the expression of pro-inflammatory genes.[1][10]

Quantitative Data on Apocynin Efficacy

The inhibitory potency of Apocynin varies depending on the cell type, the specific NOX isoform, and the experimental conditions. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Cell Type/System | Reference |

| IC₅₀ | 10 µM | Activated Human Neutrophils | [1][11] |

Table 1: In Vitro Inhibitory Concentration of Apocynin

| Cell/Animal Model | Apocynin Concentration/Dose | Observed Effects | Reference |

| HR-3Y1-2 cells | 1, 10, 100 µM | Decreased intracellular ROS levels. | [11] |

| Aging Bone Marrow Stromal Cells (BMSCs) | 100 µM | Increased expression of osteogenic markers. | [11] |

| v-H-ras-transformed 3Y1 cells | 1, 10, 100 µM | Selective inhibition of proliferation and adhesion. | [11] |

| Guinea Pig Neutrophils | 10–100 µg/mL | Significantly decreased ROS generation and neutrophil-mediated endothelial cell injury. | [2] |

| Mildly Asthmatic Patients (nonsmokers) | 0.5 mg/mL (nebulized) | Diminished levels of H₂O₂, nitrite, and nitrate in exhaled breath condensate. | [2] |

| Atherosclerosis-prone apoE–/–mice | 500 mg/L in drinking water | Prevented atherosclerosis development by inhibiting Ox-LDL-mediated ROS production and pro-inflammatory factors. | [2] |

| SAMP6 mice (model of senescence) | 0.1 mg/kg/day (i.p.) | Increased bone mineral density and total bone volume. | [11] |

| Carrageenan-induced pleurisy mice | 5 mg/kg (i.p.) | Reduced the degree of lung injury and attenuated acute inflammation. | [11] |

| Fragile X Syndrome Mouse Model | 30 mg/kg/day (oral) | Improved behavioral symptoms and normalized oxidative parameters. | [7] |

| Wistar rats (ischemia/reperfusion) | Infusion before ischemia or at reperfusion | Protected the heart, decreased infarct size, reduced pro-inflammatory cytokines, and increased anti-inflammatory and antioxidant levels. | |

| Diabetic Wistar rats | 3 mg/kg/day | Attenuated the increase in cardiac ROS levels. |

Table 2: Effective Concentrations and In Vivo Doses of Apocynin

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of Apocynin as a NADPH oxidase inhibitor.

Measurement of NADPH Oxidase Activity

This assay measures superoxide production by detecting the chemiluminescence generated upon the reaction of superoxide with lucigenin.

Materials:

-

Lysis buffer (e.g., 20 mmol/L KH₂PO₄, 1 mmol/L EDTA, 1 mmol/L phenylmethylsulfonyl fluoride, pH 7.0)

-

Lucigenin solution (5 µmol/L)

-

NADPH solution (100 µmol/L)

-

96-well microplate (opaque)

-

Luminometer

-

Protein quantification kit

Protocol:

-

Prepare cell lysates by homogenizing cells in lysis buffer.

-

Centrifuge the lysate at 3000 rpm for 10 minutes at 4°C to remove cellular debris.

-

Transfer the supernatant to a new tube.

-

Determine the protein concentration of the supernatant using a protein quantification kit.

-

In an opaque 96-well microplate, add the cell lysate supernatant.

-

If testing Apocynin's effect, pre-incubate the lysate with the desired concentrations of Apocynin.

-

Add 5 µmol/L lucigenin to each well and incubate for 2 minutes.

-

Initiate the reaction by adding 100 µmol/L NADPH as a substrate.

-

Immediately measure the chemiluminescent signal using a luminometer, with readings taken every 15 seconds for 3 minutes.

-

Express the NADPH oxidase activity as µmol per mg of protein per minute.[6]

This assay detects hydrogen peroxide (H₂O₂), a product of superoxide dismutation, using the Amplex® Red reagent, which in the presence of horseradish peroxidase (HRP), is oxidized by H₂O₂ to the fluorescent product resorufin.

Materials:

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Reaction buffer (e.g., 1x reaction buffer provided in a kit)

-

Hydrogen peroxide (H₂O₂) for standard curve

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Protocol:

-

Prepare a standard curve using known concentrations of H₂O₂.

-

Prepare cell or tissue homogenates as required for the experiment.

-

Pre-incubate samples with various concentrations of Apocynin or vehicle control.

-

Prepare a working solution of Amplex® Red and HRP in the reaction buffer according to the manufacturer's instructions.

-

Add the Amplex® Red/HRP working solution to each well of the 96-well plate containing the samples and standards.

-

Incubate the plate at room temperature or 37°C, protected from light, for a specified time (e.g., 30 minutes).

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the concentration of H₂O₂ in the samples by comparing their fluorescence to the standard curve.

This spectrophotometric assay measures superoxide production by monitoring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

Materials:

-

Horse heart cytochrome c solution (e.g., 0.5 mM in 10 mM potassium phosphate buffer, pH 7.7)

-

Potassium phosphate buffer (0.3 M, pH 7.7)

-

NADPH solution (10 mM)

-

Superoxide dismutase (SOD)

-

Spectrophotometer with kinetic mode

Protocol:

-

In a 1 ml cuvette, pipette 80 µl of the 0.5 mM cytochrome c solution.

-

Add an aliquot of the biological sample (e.g., cell lysate, membrane fraction).

-

Add 0.3 M potassium phosphate buffer to bring the total volume to 0.99 ml.

-

To determine the SOD-inhibitable portion, a parallel reaction containing SOD should be prepared.

-

Set the spectrophotometer to 550 nm and record a baseline rate for 2-3 minutes.

-

Initiate the reaction by adding 10 µl of 10 mM NADPH solution and mix.

-

Record the change in absorbance at 550 nm over time (e.g., for 3-5 minutes).

-

Calculate the rate of cytochrome c reduction using the extinction coefficient for reduced cytochrome c. The NADPH oxidase activity is the SOD-inhibitable portion of this rate.[1]

Western Blot Analysis for p47phox Translocation

This protocol is used to assess the inhibitory effect of Apocynin on the translocation of the p47phox subunit from the cytosol to the cell membrane, a key step in NADPH oxidase activation.

Materials:

-

Cell lysis buffer for fractionation (cytosolic and membrane fractions)

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against p47phox

-

Loading control antibodies (e.g., GAPDH for cytosol, Na+/K+-ATPase for membrane)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Protocol:

-

Treat cells with an activator of NADPH oxidase (e.g., PMA) in the presence or absence of Apocynin.

-

Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions.

-

Determine the protein concentration of both fractions.

-

Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p47phox antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

-

Analyze the band intensities to quantify the amount of p47phox in the cytosolic and membrane fractions. A decrease in membrane-associated p47phox in Apocynin-treated cells indicates inhibition of translocation.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Figure 1: Simplified signaling pathway of NADPH Oxidase (NOX2) activation.

Caption: Figure 2: Apocynin's conversion and inhibition of NOX2 assembly.

Caption: Figure 3: A generalized workflow for assessing Apocynin's efficacy.

References

- 1. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NADPH Oxidase Activity Assay With Lucigenin Chemiluminescence [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. A Prenylated p47phox-p67phox-Rac1 Chimera Is a Quintessential NADPH Oxidase Activator: MEMBRANE ASSOCIATION AND FUNCTIONAL CAPACITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of NADPH Oxidase Activity [bio-protocol.org]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]

- 9. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apocynin, a Selective NADPH Oxidase (Nox2) Inhibitor, Ameliorates Behavioural and Learning Deficits in the Fragile X Syndrome Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Insights of p47phox Phosphorylation Dynamics in the Regulation of NADPH Oxidase Activation and Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Apocynin-d3 as an Internal Standard for Accurate LC-MS/MS Quantification of Apocynin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynin, a naturally occurring methoxy-substituted catechol, is a potent inhibitor of NADPH oxidase (NOX), an enzyme complex responsible for the production of reactive oxygen species (ROS).[1][2] By mitigating oxidative stress, Apocynin has demonstrated significant therapeutic potential in a variety of disease models, including inflammatory conditions, cardiovascular diseases, and neurodegenerative disorders.[1][3] As research into the pharmacological effects of Apocynin advances, the need for a robust and accurate bioanalytical method for its quantification in biological matrices is paramount.

This document provides detailed application notes and protocols for the use of Apocynin-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise and accurate quantification of Apocynin. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data.[4]

Principle of Deuterated Internal Standards

In LC-MS/MS analysis, a deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium atoms. This results in a molecule with nearly identical physicochemical properties to the analyte but with a different mass-to-charge ratio (m/z), allowing for its distinct detection by the mass spectrometer. Because the deuterated standard behaves similarly to the analyte during extraction, chromatography, and ionization, it can be used to normalize the analyte's signal, thereby correcting for potential sources of error and improving the precision and accuracy of quantification.[4]

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Apocynin from plasma or serum samples.

Materials:

-

Human or rat plasma/serum samples

-

Apocynin and this compound stock solutions (in methanol)

-

Acetonitrile (ACN), HPLC grade, chilled to -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Microcentrifuge

-

Vortex mixer

-

Nitrogen evaporator (optional)

-

LC-MS vials with inserts

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

-

Spike the sample with 10 µL of this compound internal standard working solution to achieve a final concentration of 50 ng/mL.

-

Add 300 µL of ice-cold acetonitrile to the sample to precipitate the proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex for 20 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an LC-MS vial with an insert for analysis.

LC-MS/MS Method

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) system.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

Time (min) %B 0.0 5 1.0 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Note: The exact MRM transitions for this compound are not widely published and should be optimized empirically. The precursor ion will be [M-H]- at m/z 168.1 for this compound (assuming three deuterium atoms). Product ions would be expected to be similar to those of unlabeled Apocynin, with a corresponding mass shift. The following are typical transitions for unlabeled Apocynin and predicted transitions for this compound.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Apocynin | 165.1 | 150.1 | 100 | -15 |

| Apocynin | 165.1 | 122.1 | 100 | -25 |

| This compound | 168.1 | 153.1 | 100 | -15 |

| This compound | 168.1 | 125.1 | 100 | -25 |

-

Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Data Presentation

Method Validation Parameters

A summary of typical validation parameters for a similar LC-MS/MS method for Apocynin is presented below. These values should be established during in-house validation when using this compound.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Pharmacokinetic Data

The following table presents pharmacokinetic data of Apocynin in mice after a single intravenous injection (5 mg/kg), demonstrating the application of a validated LC-MS/MS method.[5]

| Tissue | Cmax (ng/g or ng/mL) | Tmax (min) |

| Plasma | 5494 ± 400 | 1 |

| Brain | 4603 ± 208 | 1 |

| Liver | 2853 ± 35 | 5 |

| Heart | 3161 ± 309 | 5 |

| Urine | 14942 ± 5977 | 15 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of Apocynin using this compound.

Apocynin Signaling Pathway: Inhibition of NADPH Oxidase

References

- 1. mdpi.com [mdpi.com]

- 2. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NADPH oxidase by apocynin prevents learning and memory deficits in a mouse Parkinson's disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Apocynin in Plasma by LC-MS/MS Using a Deuterated Internal Standard

Introduction